2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The compound “2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a piperidine ring, and a thiophene ring . These components are often found in various pharmaceuticals and organic compounds .
Molecular Structure Analysis
The molecule contains a benzamide moiety, a piperidine ring, and a thiophene ring. The benzamide part of the molecule is likely to contribute to its polarity, while the piperidine and thiophene rings may participate in aromatic interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide bond, the piperidine ring, and the thiophenyl group. For instance, the amide bond might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the polar amide group and the potentially aromatic thiophene and piperidine rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Bioactivity
Benzamides, including variants similar to 2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, have been studied for their potential in bioactivity. Research on novel benzamides and their metal complexes has shown that these compounds can have significant antibacterial activity. This includes their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with copper complexes of these benzamides exhibiting better activities than the ligands themselves (Khatiwora et al., 2013).
Disposition and Metabolism Studies
Compounds structurally similar to this compound, like SB-649868, have been studied for their disposition and metabolism in humans. These studies are crucial in understanding the pharmacokinetics and dynamics, especially for compounds developed for treating conditions like insomnia. Such research helps in determining how these compounds are metabolized and eliminated in the body, impacting their efficacy and safety (Renzulli et al., 2011).
Capillary Electrophoresis
Research on related compounds, such as imatinib mesylate and its related substances, have utilized nonaqueous capillary electrophoresis. This technique is employed for the separation and analysis of various compounds, demonstrating the importance of analytical methods in pharmaceutical quality control. It helps in ensuring the purity and efficacy of the compounds (Ye et al., 2012).
Anti-Acetylcholinesterase Activity
Some benzamide derivatives, including piperidine derivatives, have been explored for their anti-acetylcholinesterase activity. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Research in this field focuses on synthesizing and evaluating compounds that can inhibit acetylcholinesterase, potentially offering therapeutic benefits for such diseases (Sugimoto et al., 1990).
Histone Deacetylase Inhibition
Compounds structurally related to this compound have been evaluated for their potential as histone deacetylase inhibitors. Such inhibitors can have significant implications in cancer treatment, as they impact gene expression and cell cycle regulation. The synthesis and biological evaluation of these compounds offer insights into new therapeutic avenues in oncology (Zhou et al., 2008).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Similar compounds have been found to interact with their targets through a variety of mechanisms, including binding to active sites, inhibiting enzymatic activity, and modulating receptor signaling .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, often as a result of their interaction with their primary targets .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . Additionally, tertiary aliphatic amines, which this compound may contain, are known to be biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
2-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15-5-2-3-7-18(15)19(22)20-13-16-8-10-21(11-9-16)14-17-6-4-12-23-17/h2-7,12,16H,8-11,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQFDEJDNFCVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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